An In-depth Technical Guide to (6-Amino-3-Pyridinyl)Methanol: Chemical Properties, Structure, and Applications
An In-depth Technical Guide to (6-Amino-3-Pyridinyl)Methanol: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
(6-Amino-3-Pyridinyl)methanol is a key heterocyclic building block in the field of medicinal chemistry and drug discovery. Its unique structure, featuring a pyridine ring substituted with both an amino and a hydroxymethyl group, makes it a versatile scaffold for the synthesis of a wide array of pharmacologically active compounds. This technical guide provides a comprehensive overview of its chemical properties, structure, synthesis, and its significant role in the development of targeted therapies, particularly kinase inhibitors.
Chemical Properties and Structure
(6-Amino-3-Pyridinyl)methanol is a white to light orange crystalline powder. Its fundamental chemical and structural properties are summarized in the tables below.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| IUPAC Name | (6-aminopyridin-3-yl)methanol | [1] |
| CAS Number | 113293-71-3 | [2] |
| Molecular Formula | C₆H₈N₂O | [2] |
| Molecular Weight | 124.14 g/mol | [2] |
| Melting Point | 120 °C | [2] |
| Boiling Point | 320.2±27.0 °C (Predicted) | [2] |
| Density | 1.257±0.06 g/cm³ (Predicted) | [2] |
| Water Solubility | Sparingly soluble (0.26 g/L at 25°C) | [2] |
Table 2: Structural and Spectroscopic Identifiers
| Identifier | Value | Source(s) |
| SMILES | C1=NC(N)=CC=C1CO | [2] |
| InChI | InChI=1S/C6H8N2O/c7-6-2-1-5(4-9)3-8-6/h1-3,9H,4H2,(H2,7,8) | [2] |
| ¹H NMR (400 MHz, d6-DMSO) | δ= 7.82 (d, J = 1.7 Hz, 1H), 7.32 (dd, J = 8.3/2.5 Hz, 1H), 6.40 (dd, J = 9.3/1.0 Hz, 1H), 5.77 (br s, 2H), 4.88 (t, J = 5.5 Hz, 1H), 4.27 (d, J = 5.5 Hz, 2H) | [2] |
| Mass Spectrum (ES+) | m/z 125 (M + H)⁺ | [2] |
Experimental Protocols
Synthesis of (6-Amino-3-Pyridinyl)Methanol
A common and effective method for the synthesis of (6-Amino-3-Pyridinyl)methanol is the reduction of a carboxylic acid precursor, 6-aminonicotinic acid, using a strong reducing agent like lithium aluminum hydride (LiAlH₄)[2][3].
Materials:
-
6-Aminonicotinic acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethanol (EtOH)
-
Sodium Carbonate (Na₂CO₃)
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium Aluminum Hydride (LiAlH₄)
-
5N Sodium Hydroxide (NaOH)
-
Deionized Water
Procedure:
-
Esterification: To a solution of 6-aminonicotinic acid (5.0 g, 34.4 mmol) in ethanol (50 mL), slowly add concentrated sulfuric acid (0.95 mL, 17.2 mmol, 0.5 eq.). Heat the reaction mixture to reflux and maintain for 16 hours[2].
-
Neutralization and Extraction: After cooling, carefully pour the reaction mixture into a concentrated aqueous solution of sodium carbonate to neutralize the acid. Extract the aqueous phase three times with ethyl acetate[2].
-
Drying and Concentration: Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate. Filter the solution and concentrate under reduced pressure to obtain the crude ethyl 6-aminonicotinate[2].
-
Reduction: Dissolve the concentrated residue in anhydrous tetrahydrofuran (25 mL). Cool the solution to -60 °C in a dry ice/acetone bath. Slowly add lithium aluminum hydride (2.68 g, 68.6 mmol, 3.0 eq.) in portions[2].
-
Reaction Progression: Allow the reaction mixture to gradually warm to 0 °C and then heat to reflux for 1 hour. After reflux, cool the reaction to room temperature[2].
-
Quenching: Carefully quench the reaction by the sequential addition of water (1.5 mL) and 5N aqueous sodium hydroxide (1.5 mL) at 0 °C[2].
-
Workup: Remove the resulting precipitate by filtration. Concentrate the filtrate under reduced pressure[2].
-
Purification: Purify the residue by flash column chromatography using an eluent of ethyl acetate/methanol (95:5) to afford (6-Amino-3-Pyridinyl)methanol as the final product[2].
Analytical Characterization
To ensure the purity and confirm the structure of the synthesized (6-Amino-3-Pyridinyl)methanol, the following analytical methods are recommended.
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[3].
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or ammonium formate as a modifier) is typically used.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a compatible solvent like methanol.
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is suitable for this compound.
-
Analysis: The sample, either directly infused or eluted from an HPLC, is introduced into the mass spectrometer. The mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺) is determined to confirm the molecular weight[2].
-
Tandem MS (MS/MS): Fragmentation analysis can be performed to further elucidate the structure.
Role in Drug Discovery and Development
(6-Amino-3-Pyridinyl)methanol is a crucial intermediate in the synthesis of numerous kinase inhibitors. The pyridine core can act as a hinge-binding motif, a key interaction for inhibiting the catalytic activity of kinases.
Targeting the c-Met Signaling Pathway
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a critical role in cell proliferation, migration, and invasion. Aberrant c-Met signaling is implicated in various cancers[4][5]. Small molecule inhibitors designed using the (6-Amino-3-Pyridinyl)methanol scaffold can block the ATP-binding site of c-Met, thereby inhibiting its downstream signaling cascades, including the RAS-MAPK and PI3K-Akt pathways[4][6].
Targeting the GSK-3β Signaling Pathway
Glycogen synthase kinase 3 beta (GSK-3β) is a serine/threonine kinase involved in a multitude of cellular processes, including metabolism, cell proliferation, and neurodevelopment. Its dysregulation has been linked to various diseases, including neurodegenerative disorders and cancer[7][8]. Inhibitors synthesized from (6-Amino-3-Pyridinyl)methanol can target the ATP-binding pocket of GSK-3β, modulating its activity and influencing downstream pathways such as the Wnt/β-catenin and PI3K/Akt pathways[7][8].
Conclusion
(6-Amino-3-Pyridinyl)methanol stands out as a high-value building block for the synthesis of complex, biologically active molecules. Its utility in constructing potent and selective kinase inhibitors highlights its importance in modern drug discovery. The detailed protocols and structural information provided in this guide serve as a valuable resource for researchers aiming to leverage the chemical potential of this versatile compound in their scientific endeavors.
References
- 1. 6-Amino-3-pyridinemethanol 97% | CAS: 113293-71-3 | AChemBlock [achemblock.com]
- 2. (6-AMINO-3-PYRIDINYL)METHANOL | 113293-71-3 [chemicalbook.com]
- 3. (6-Amino-3-Pyridinyl)Methanol | High-Purity Reagent [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Computational study on novel natural inhibitors targeting c-MET - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Therapeutic Potential Effect of Glycogen Synthase Kinase 3 Beta (GSK-3β) Inhibitors in Parkinson Disease: Exploring an Overlooked Avenue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting GSK3 and Associated Signaling Pathways Involved in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
